Comparative Physicochemical Profiling: Lipophilicity (XLogP3) vs. 1-(3-Chloro-5-fluorophenyl)-2-butanol
The lipophilicity of 1-(3-chloro-5-fluorophenyl)-1-butanol is quantified by its XLogP3 value of 3.0, as computed by PubChem [1]. In contrast, the structural isomer 1-(3-chloro-5-fluorophenyl)-2-butanol, which differs only in the position of the hydroxyl group, exhibits a higher computed XLogP3 value of 3.1 . While this difference appears small, it can be meaningful in specific contexts such as membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 1-(3-Chloro-5-fluorophenyl)-2-butanol (XLogP3-AA: 3.1) |
| Quantified Difference | -0.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and oral bioavailability; a 0.1 log unit difference can be significant in lead optimization campaigns where subtle modulation of logP is desired.
- [1] PubChem. (2025). 1-(3-Chloro-5-fluorophenyl)-1-butanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chloro-5-fluorophenyl_-1-butanol View Source
